molecular formula C14H17NO4 B8003942 methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate

methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate

Cat. No.: B8003942
M. Wt: 263.29 g/mol
InChI Key: DWFDLYPGZPONMR-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate is an organic compound with a complex structure It is characterized by the presence of an acetyloxy group, dimethylphenyl group, and an aminopropenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate typically involves multiple steps. One common method starts with the acylation of 2,6-dimethylphenol to introduce the acetyloxy group. This is followed by the formation of the aminopropenoate moiety through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-[4-hydroxy-2,6-dimethylphenyl]-2-aminoprop-2-enoate
  • Methyl (2Z)-3-[4-methoxy-2,6-dimethylphenyl]-2-aminoprop-2-enoate
  • Methyl (2Z)-3-[4-chloro-2,6-dimethylphenyl]-2-aminoprop-2-enoate

Uniqueness

Methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate is unique due to the presence of the acetyloxy group, which can impart distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

methyl (Z)-3-(4-acetyloxy-2,6-dimethylphenyl)-2-aminoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-8-5-11(19-10(3)16)6-9(2)12(8)7-13(15)14(17)18-4/h5-7H,15H2,1-4H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFDLYPGZPONMR-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=C(C(=O)OC)N)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1/C=C(/C(=O)OC)\N)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.